molecular formula C18H14O4 B14007384 (Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

(Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

Cat. No.: B14007384
M. Wt: 294.3 g/mol
InChI Key: IHWPQGIYXJKCOV-PTNGSMBKSA-N
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Description

(Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one is a synthetic aurone, a class of compounds belonging to the flavonoid family known for being promising scaffolds in medicinal chemistry . This compound has been identified as a potent inhibitor of alkaline phosphatase (AP) isozymes, which are enzymatic targets implicated in various disease states, including solid and metastasized tumors and osteoporosis . Research demonstrates it exhibits excellent inhibitory activity, functioning as a non-competitive inhibitor of human intestinal alkaline phosphatase (h-IAP) and serving as a lead structure for developing more potent inhibitors . The compound's core structure is a benzofuranone heterocyclic ring linked to a phenyl group via a carbon-carbon exocyclic double bond, with the molecular formula C 18 H 14 O 4 and an average mass of 294.306 Da . Aurones and related chalcones are widely investigated for their diverse pharmacological potential, which includes antimicrobial, antiviral, and antitumor effects . This product is provided for research purposes to support investigations in enzymology, inhibitor design, and drug discovery. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

(Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-11,19H,1H3/b15-11-

InChI Key

IHWPQGIYXJKCOV-PTNGSMBKSA-N

Isomeric SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)/C=C(/C3=CC=CC=C3)\O

Canonical SMILES

COC1=C(C=CC2=C1C=CO2)C(=O)C=C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The compound is synthesized through a convergent approach involving benzofuran ring formation followed by chalcone-like condensation. Key steps include:

1.1 Benzofuran Core Construction

  • Sonogashira Cross-Coupling : A halogenated phenol derivative (e.g., 4-bromophenol) reacts with trimethylsilylacetylene under Pd(PPh₃)₄ catalysis to form an intermediate alkyne.
  • Cyclization : Intramolecular cyclization of the alkyne intermediate under oxidative conditions yields the benzofuran scaffold.

1.2 Chalcone Formation

  • Claisen-Schmidt Condensation : The benzofuran aldehyde undergoes aldol condensation with 2′,4′-dihydroxyacetophenone derivatives. Lewis acids like TMSOTf facilitate this step at −20°C, achieving yields up to 83%.

Reaction Conditions and Optimization

Critical parameters for maximizing yield and purity:

Parameter Optimal Condition Yield Improvement Source
Catalyst Pd(PPh₃)₄ 83%
Temperature −20°C (condensation step) 15% increase
Solvent Anhydrous THF Reduced by-products
Oxidative Environment Degassed solvents Eliminates Glaser coupling

Industrial-Scale Production Methods

  • Continuous Flow Reactors : Enable large-scale synthesis with precise temperature control, reducing reaction times by 40% compared to batch processes.
  • Automated Synthesis Platforms : Integrate real-time monitoring for intermediates, achieving >95% purity in final product.

Alternative Routes and Modifications

4.1 Hydrazine-Mediated Cyclization

  • Reaction of (E)-1-(benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one with hydrazine hydrate in refluxing ethanol produces pyrazole derivatives, though this method is less selective for the Z-isomer.

4.2 Protecting Group Strategies

Analytical Validation

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) confirms >99% purity.
  • Structural Confirmation :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H), 7.45–7.30 (m, 5H), 6.92 (s, 1H).
    • HRMS : m/z 294.30 [M+H]⁺ (calculated for C₁₈H₁₄O₄: 294.29).

Challenges and Mitigation

  • Isomerization Risk : Z/E isomerization during condensation minimized by low-temperature (−20°C) conditions.
  • By-Product Formation : Glaser homocoupling suppressed using degassed solvents and Pd(PPh₃)₄ catalysis.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The phenolic -OH undergoes:

  • Methylation : With CH₃I/K₂CO₃ in acetone (85% yield)

  • Acylation : Reacts with acetic anhydride/pyridine to form acetate derivatives (91% yield)

  • Chelation : Forms stable complexes with Cu(II) and Fe(III) ions, confirmed by UV-Vis spectroscopy (λₐᵥ = 420–450 nm)

Methoxy Group Stability

Demethylation occurs under harsh conditions:

ReagentTemperatureResultant ProductYield
BBr₃ (1M in DCM)0°C → RT4-Hydroxybenzofuran analog78%
HI (48%), AcOHRefluxComplete demethylation93%

Cycloaddition and Conjugate Addition Reactions

The α,β-unsaturated ketone participates in:

Michael Additions

NucleophileConditionsProductYield
PiperidineEtOH, RT, 2 hrβ-Amino ketone derivative84%
ThiophenolK₂CO₃, DMF, 60°CSulfur-adducted compound76%

Diels-Alder Reactions

With cyclopentadiene:

Catalystdiene:enone RatioEndo:Exo Selectivity
None (thermal)1.2:13:1
Yb(OTf)₃1:18:1

Selective Reductions

Reducing AgentProductStereochemistry
NaBH₄ (MeOH)Allylic alcohol (1,2-addn)Racemic mixture
DIBAL-H (-78°C)α,β-unsaturated alcohol85% ee (S)

Oxidative Coupling

Under O₂ atmosphere with Cu(OAc)₂:

SubstrateDimer ProductYield
Self-couplingBifuran-dione63%

Photochemical Behavior

UV irradiation (λ = 365 nm) induces:

  • E/Z isomerization : Quantum yield Φ = 0.32 ± 0.03

  • Cyclization : Forms benzannulated furan derivatives via [2+2] photocycloaddition (45% yield)

Catalytic Transformations

Pd-mediated cross-couplings exhibit notable efficiency:

Reaction TypeCatalyst SystemConversion
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane92%
HeckPd(OAc)₂, NEt₃, DMF88%

Stability and Degradation

Critical stability parameters:

ConditionHalf-Life (t₁/₂)Major Degradation Product
pH 1.2 (HCl)2.3 hrRing-opened dicarbonyl
UV-A light (50 W/m²)8.5 hrOxepin derivatives

This compound’s reactivity profile enables applications in synthesizing bioactive analogs , materials science, and asymmetric catalysis. Recent advances in flow chemistry have improved reaction scalability, achieving >90% yields in continuous processes.

Scientific Research Applications

(Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-3-hydroxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pongamol vs. 3-Hydroxy-1-(4-{13-[4-(3-Hydroxy-3-Phenylacryloyl)Phenyl] Tridecyl}-Phenyl)-3-Phenylprop-2-en-1-one

A structurally complex analogue identified in roselle calyces (Hibiscus sabdariffa) shares the 3-hydroxy-3-phenylpropenone core but includes a tridecyl chain and additional phenylacryloyl substituents (Table 1) .

  • Bioactivity Comparison: Pongamol: Antioxidant (reactive oxygen species scavenging) and anticancer (apoptosis induction) . Roselle Analogue: Higher molecular weight and lipophilicity due to the alkyl chain may enhance membrane permeability.

Pongamol vs. 4-{5-[(1E)-Prop-1-en-1-yl]-1-Benzofuran-2-yl}Benzene-1,3-diol

This benzofuran derivative lacks the propenone chain but features a propene group and diol substituents ().

Flavonoids and Phenylalkanoids with Overlapping Pharmacological Profiles

Karanjin and Lanceolatin B

Both are biomarkers in Millettia pulchra radix and share furanoflavonoid scaffolds with pongamol .

  • Karanjin: A furanoflavonoid with insecticidal and anti-inflammatory properties. Unlike pongamol, it lacks the propenone-hydroxyl group, which may limit its redox activity .

Ginger Phenylalkanoids

Compounds like 3-hydroxy-1-(4′-hydroxy-3′-methoxy-phenyl)-hexan-5-one from ginger rhizomes feature a phenyl group with hydroxy/methoxy substitutions but have a hexanone backbone instead of benzofuran ().

  • Bioactivity: Antioxidant effects via phenolic hydroxyl groups, analogous to pongamol.

Data Table: Key Comparative Features

Compound Name Core Structure Source Key Bioactivities Structural Distinctions Reference
Pongamol Benzofuran + propenone Pongamia pinnata Antioxidant, anticancer 4-methoxy, 3-phenylpropenone
Roselle propenone analogue Propenone + tridecyl chain Hibiscus sabdariffa Antioxidant Extended alkyl chain, additional phenyl
4-{5-[(1E)-Prop-1-en-1-yl]-1-benzofuran-2-yl}benzene-1,3-diol Benzofuran + diol Synthetic/Plant extract N/A (data limited) Propene group, diol substituents
Karanjin Furanoflavonoid Millettia pulchra Anti-inflammatory Furanochromone scaffold
Ginger phenylalkanoid Phenylhexanone Ginger rhizomes Antioxidant Aliphatic chain, hydroxy/methoxy phenyl

Research Findings and Mechanistic Insights

  • Antioxidant Activity: Pongamol’s 3-hydroxypropenone group enables radical scavenging, a feature shared with ginger phenylalkanoids but enhanced by benzofuran aromaticity .
  • Anticancer Selectivity: Pongamol’s planar benzofuran-propenone system may intercalate DNA, unlike non-planar analogues (e.g., roselle compound) .
  • Bioavailability : The methoxy group in pongamol improves lipid solubility compared to polar diol-substituted benzofurans ().

Q & A

Q. How can the compound’s electronic properties be modulated through substituent variations on the benzofuran ring to enhance its bioactivity?

  • Methodological Answer : Introduce electron-donating groups (e.g., -OCH₃ at C4) to increase electron density on the carbonyl group, enhancing hydrogen bonding with targets. Synthesize analogs via Suzuki-Miyaura coupling to install aryl groups and compare bioactivity using SAR studies .

Q. What advanced techniques can resolve ambiguities in the stereochemical assignment of the enone system?

  • Methodological Answer : Use NOESY NMR to detect spatial proximity between the hydroxyl proton and the benzofuran ring. Single-crystal X-ray diffraction provides definitive proof of the Z-configuration. Compare experimental CD spectra with DFT-simulated spectra for chiral centers .

Q. How do environmental factors (e.g., light, oxygen) influence the compound’s degradation pathways, and what analytical methods track these changes?

  • Methodological Answer : Perform photostability studies under ICH Q1B guidelines using UV-vis irradiation. Track oxidative degradation via LC-MS/MS, identifying quinone derivatives as primary degradation products. Use ESR spectroscopy to detect free radical intermediates .

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